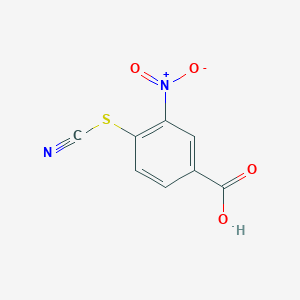

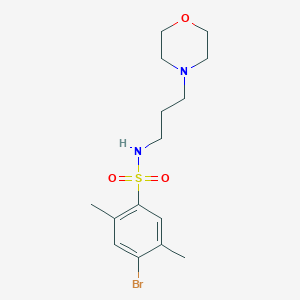

4-(Cyanosulfanyl)-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, etc.Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, etc., are often used.Chemical Reactions Analysis

This involves studying the chemical reactions the compound can undergo. It includes studying the reactivity of the compound, its possible reaction mechanisms, products formed, etc.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications

Biological Studies

4-(Cyanosulfanyl)-3-nitrobenzoic acid and similar compounds have been studied for their biological applications. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating potential applications in biochemical research involving proteins and enzymes (Ellman, 1959).

Material Science and Crystallography

In the field of crystallography and material science, Smith et al. (1997) explored the utility of 4-aminobenzoic acid in promoting hydrogen bonding during crystallization processes. This research included studies on compounds with structural similarities to 4-(Cyanosulfanyl)-3-nitrobenzoic acid (Smith et al., 1997).

Coordination Chemistry and Cancer Research

Mallick et al. (2017) conducted studies involving nitrobenzoic acid derivatives, focusing on the synthesis of paramagnetic dirhenium complexes for potential applications in cancer research (Mallick et al., 2017).

Analytical Chemistry

In analytical chemistry, Freitas et al. (2014) investigated the stability and chromatographic properties of a nitroaromatic compound structurally related to 4-(Cyanosulfanyl)-3-nitrobenzoic acid, highlighting its potential as an analytical standard in chromatography (Freitas et al., 2014).

Protein Chemistry

Price (1976) examined 2-Nitro-5-thiocyanatobenzoic acid, a compound with structural resemblance to 4-(Cyanosulfanyl)-3-nitrobenzoic acid, for its reactivity with thiol groups in proteins. This study indicates the potential application of such compounds in protein chemistry and enzymology (Price, 1976).

Electrochemistry

Jorge and Stradiotto (1996) studied the electrochemical behavior of nitrobenzoate compounds, revealing insights relevant to electrochemistry and possibly to energy storage technologies (Jorge & Stradiotto, 1996).

Safety And Hazards

This involves studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.

Future Directions

Future directions could involve potential applications of the compound, areas where further research is needed, etc.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information might not be available. If you have a specific compound that is well-studied or a specific type of analysis you’re interested in, I might be able to provide more detailed information.

properties

IUPAC Name |

3-nitro-4-thiocyanatobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(8(11)12)3-6(7)10(13)14/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDASRYDGNESOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanosulfanyl)-3-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)

![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)

amine](/img/structure/B511356.png)

![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)